molecular formula C10H14N2 B176018 3-(Pyrrolidin-2-ylmethyl)pyridine CAS No. 106366-28-3

3-(Pyrrolidin-2-ylmethyl)pyridine

Cat. No. B176018
M. Wt: 162.23 g/mol
InChI Key: GFYJSFUVPAUKJA-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-2-ylmethyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring via a methylene bridge . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Pyrrolidin-2-ylmethyl)pyridine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis method for “3-(Pyrrolidin-2-ylmethyl)pyridine” is not mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-2-ylmethyl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Cycloaddition Reactions

3-(Pyrrolidin-2-ylmethyl)pyridine derivatives, such as pyrrolidines, are significant in [3+2] cycloaddition reactions. These compounds are valuable in medicine and industry, for instance, as dyes or agrochemicals. A study on the synthesis of pyrrolidines via [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene demonstrated the feasibility of this reaction under mild conditions, leading to a specific pyrrolidine product (Żmigrodzka et al., 2022).

Organocatalysis

(S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, a variant of 3-(Pyrrolidin-2-ylmethyl)pyridine, have been synthesized and used as recyclable catalysts in enantioselective Michael additions to nitrostyrenes, demonstrating high yields and stereoselectivities (Yacob et al., 2008).

DNA/RNA Duplex Stability

N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, derived from 3-(Pyrrolidin-2-ylmethyl)pyridine, was studied for its effects on DNA and RNA duplex stability. The incorporation of this derivative in oligodeoxynucleotides as a bulge to form an intercalating nucleic acid (INA) slightly destabilized INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes (Filichev & Pedersen, 2003).

Palladium Complexes Activation

(Pyrazol-1-ylmethyl)pyridine palladium complexes, related to 3-(Pyrrolidin-2-ylmethyl)pyridine, were synthesized for the activation of small molecules. These complexes displayed potential in catalyzing ethylene oligomerization to branched polyethylene, although with low catalytic activity (Ojwach et al., 2009).

Electrospray Ionization Mass Spectrometry

The synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a related compound, was investigated for its potential in electrospray ionization mass spectrometry (ESI-MS). The study focused on optimizing reaction conditions for better yield and efficiency (Wang Xiu-jian, 2009).

properties

IUPAC Name

3-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h1,3,5,8,10,12H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYJSFUVPAUKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302874
Record name 3-(2-Pyrrolidinylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-2-ylmethyl)pyridine

CAS RN

106366-28-3
Record name 3-(2-Pyrrolidinylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106366-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyrrolidinylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(pyrrolidin-2-yl)methyl]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyrrolidin-2-ylmethyl)pyridine
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Citations

For This Compound
1
Citations
BL Skelton - 2000 - search.proquest.com
GGGGGLGGGG GG aaYzL Page 1 GGGGGLGGGG GG aaYzL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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